![molecular formula C9H8N2O2S B019130 2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid CAS No. 110857-77-7](/img/structure/B19130.png)
2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a sulfanylidene group at the 5-position and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[1,2-a]pyridine core with the sulfanylidene and acetic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a thiol derivative.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Applications De Recherche Scientifique
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials or sensors.
Mécanisme D'action
The mechanism of action of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the sulfanylidene and acetic acid functionalities.
Imidazo[4,5-b]pyridine: A structural isomer with different positioning of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of the nitrogen atoms.
Uniqueness
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is unique due to the presence of both the sulfanylidene and acetic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
110857-77-7 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)6-10-4-5-11-7(10)2-1-3-8(11)14/h1-5H,6H2,(H,12,13) |
Clé InChI |
ACVXDSMBWKICDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
SMILES canonique |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
Synonymes |
Imidazo[1,2-a]pyridine-1(5H)-acetic acid, 5-thioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


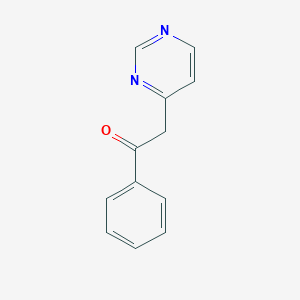
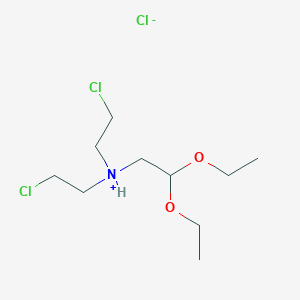
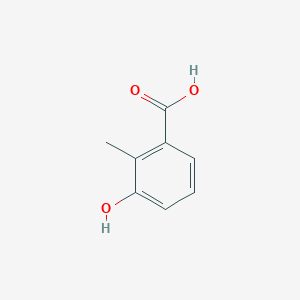
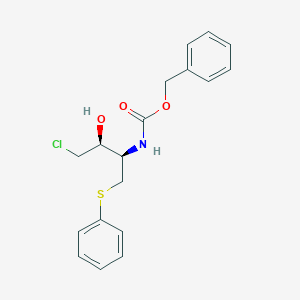
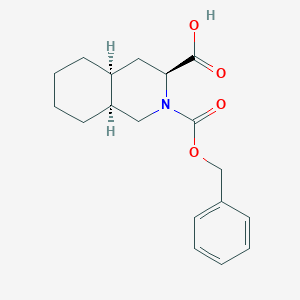
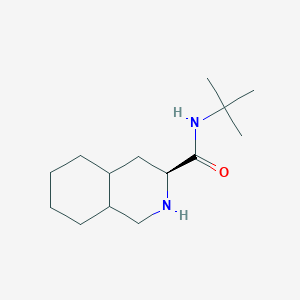
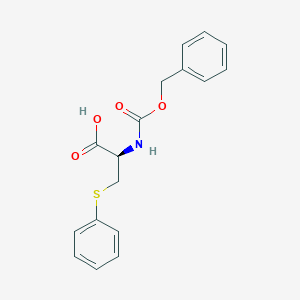
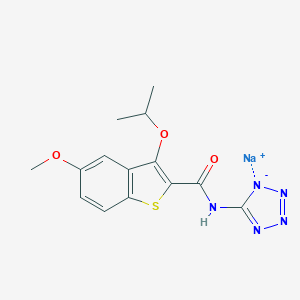




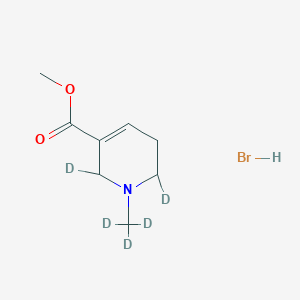
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
